ICG-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C51H64N4O4S |

|---|---|

Peso molecular |

829.1 g/mol |

Nombre IUPAC |

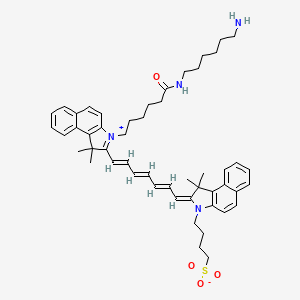

4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59) |

Clave InChI |

WKCQFHIAPMFCGN-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

SMILES canónico |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ICG-Amine for Researchers and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a tricarbocyanine dye approved by the Food and Drug Administration (FDA) for various medical diagnostic applications, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility is largely due to its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a range where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging.[2][3] ICG-amine is a key derivative of ICG, functionalized with a primary amine group. This modification enables the covalent conjugation of ICG to a wide range of molecules, such as antibodies, peptides, and nanoparticles, thereby creating targeted probes for advanced imaging and therapeutic applications.[4] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is structurally characterized by the core indocyanine green chromophore with an appended linker arm terminating in a primary amine (-NH₂). This amine group serves as a reactive handle for covalent modification, most commonly through the formation of stable amide bonds with carboxylic acids or activated esters (e.g., NHS esters).[4]

It is important to note that different commercial suppliers may offer this compound with varying linker arms, leading to differences in molecular weight. Two commonly cited molecular weights are approximately 829.14 g/mol and 1001.08 g/mol .[1][5] Researchers should consult the specifications from their supplier for the precise molecular formula and weight of the product they are using.

The key chemical and physical properties of this compound are summarized in the table below.

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Weight | ~829.14 g/mol or ~1001.08 g/mol | Varies by manufacturer due to different linker structures.[1][5] |

| Appearance | Dark green to black solid/powder | |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | Freely soluble in methanol (B129727) and chloroform.[6] |

| Excitation Maximum (λex) | ~780 - 789 nm | [1][6] |

| Emission Maximum (λem) | ~810 - 815 nm | [1][6] |

| Molar Extinction Coefficient (ε) | ~230,000 L·mol⁻¹·cm⁻¹ | [6] |

| Fluorescence Quantum Yield (ΦF) | ~2.5% in water; up to 14% in biological media. | Highly solvent-dependent; increases when bound to proteins.[7][8] |

| Storage Conditions | -20°C, protected from light and moisture. | [6] |

Experimental Protocols

Bioconjugation of this compound to Proteins (e.g., Antibodies)

This protocol describes the general procedure for labeling proteins with this compound via carbodiimide (B86325) chemistry, which activates carboxyl groups on the protein to react with the amine group of this compound.

Materials:

-

This compound

-

Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO

-

Purification column (e.g., Sephadex G-25)

-

Quenching buffer: 1 M Tris-HCl, pH 8.5

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the activation buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the activation buffer.[2]

-

-

This compound Stock Solution:

-

Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO immediately before use.[2]

-

-

Activation of Protein Carboxyl Groups:

-

Add a 100-fold molar excess of EDC and a 250-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the activated protein solution. A molar ratio of 10:1 (this compound:protein) is a common starting point.[2]

-

The final concentration of DMSO in the reaction mixture should be kept below 10%.[2]

-

Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50 mM to quench the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the this compound-protein conjugate from unreacted dye and byproducts using a Sephadex G-25 size-exclusion chromatography column equilibrated with PBS.[2]

-

Collect the first colored fractions, which contain the labeled protein.

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~785 nm).[2]

-

In Vitro Cellular Imaging with this compound Conjugates

This protocol provides a general guideline for imaging cells labeled with an this compound conjugate.

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

This compound conjugated to a targeting ligand (e.g., antibody)

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope equipped with NIR imaging capabilities (Cy7 or similar filter set)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere overnight.

-

Labeling:

-

Dilute the this compound conjugate in cell culture medium to the desired final concentration (typically in the low µg/mL range).

-

Remove the old medium from the cells and add the medium containing the this compound conjugate.

-

Incubate for a duration appropriate for the target (e.g., 1-4 hours at 37°C).

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with warm PBS to remove unbound conjugate.

-

-

Fixation (Optional):

-

If fixation is required, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Add fresh PBS or mounting medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate NIR excitation and emission filters. Acquire images in the NIR channel (for ICG) and, if desired, a brightfield or other fluorescence channel for cellular context.

-

Visualizations

Below are diagrams illustrating key processes involving this compound.

Caption: Workflow for the bioconjugation of this compound to a target protein.

Caption: Targeted cell imaging using an this compound conjugated antibody.

Applications in Research and Drug Development

The ability to conjugate ICG to targeting moieties has opened up a plethora of applications:

-

Targeted Cancer Imaging: By conjugating this compound to antibodies or peptides that recognize tumor-specific antigens, researchers can develop probes for the specific visualization of tumors in vivo.[9] This is invaluable for preclinical cancer research, diagnostics, and image-guided surgery.

-

Drug Delivery Systems: this compound can be incorporated into nanoparticles, micelles, or other drug delivery vehicles.[10] The NIR fluorescence of ICG allows for the tracking of these delivery systems in vivo, providing crucial information on their biodistribution and tumor accumulation.

-

Photothermal and Photodynamic Therapy (PTT/PDT): ICG is a potent photosensitizer. Upon irradiation with NIR light, it can generate heat (for PTT) or reactive oxygen species (for PDT), leading to localized cell death.[11] Attaching ICG to a targeting molecule ensures that this therapeutic effect is concentrated at the desired site, minimizing off-target toxicity.

-

Lymph Node Mapping: ICG-based imaging is used clinically for sentinel lymph node mapping in cancer surgery.[12] this compound conjugates with enhanced lymphatic uptake could further improve the accuracy of this technique.

-

Vascular Imaging: The strong plasma protein binding of ICG and its derivatives makes them excellent agents for angiography and for studying vascular permeability in various disease models.[2]

Stability and Handling

A critical consideration when working with ICG and its derivatives is their limited stability in aqueous solutions, where they are prone to aggregation and degradation.[11] This can lead to a decrease in fluorescence quantum yield and a shift in spectral properties.

-

Storage: this compound powder should be stored at -20°C, desiccated, and protected from light.[6]

-

Solution Preparation: Stock solutions are best prepared fresh in anhydrous DMSO. Aqueous solutions for experiments should be used promptly, ideally within a few hours.[2]

-

Formulation: For in vivo applications, encapsulation of this compound conjugates in nanoparticles or other formulations can significantly enhance their stability and circulation half-life.[11] Protein conjugates of ICG should be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage, often with a carrier protein like BSA.[2]

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of biomedical imaging, drug delivery, and targeted therapy. Its near-infrared fluorescence properties, coupled with the reactivity of the amine group for bioconjugation, enable the development of sophisticated probes for a wide range of preclinical and potentially clinical applications. A thorough understanding of its chemical properties, handling requirements, and conjugation chemistry is essential for its successful implementation in the laboratory.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure and properties of this compound ICG-NH2 CAS1686147-55-6 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. omichem.com [omichem.com]

- 7. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isfgs.org [isfgs.org]

ICG-Amine for Fluorescence Imaging: A Technical Guide on the Mechanism of Action

Introduction

Indocyanine green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) for medical diagnostics, including determining cardiac output and hepatic function.[1][2][3] Its utility in fluorescence imaging stems from its unique spectral properties in the near-infrared (NIR) window (700-900 nm), a range where biological tissues have minimal light absorption and scattering, allowing for deeper tissue penetration.[1][2][4] While standard ICG is a powerful angiography agent, its rapid clearance and non-specific binding limit its use for targeted molecular imaging.[1][5]

ICG-amine is a derivative of ICG that incorporates a reactive primary amine (-NH2) functional group. This modification transforms ICG from a passive diagnostic dye into a versatile molecular label. The amine group allows for the stable, covalent conjugation of ICG to a wide array of targeting molecules, such as antibodies, peptides, and nanoparticles. This guide provides an in-depth technical overview of the mechanism of action, physicochemical properties, and experimental applications of this compound for targeted fluorescence imaging, aimed at researchers, scientists, and professionals in drug development.

Core Mechanism of Action: From Dye to Targeted Probe

The fundamental mechanism of this compound in fluorescence imaging is a two-stage process: bioconjugation followed by targeted delivery and signal generation.

-

Bioconjugation: The primary amine on the this compound molecule serves as a reactive handle. It can be covalently linked to molecules containing carbonyl groups, such as carboxylic acids or aldehydes, often through amide bond formation.[6] This process creates a stable, targeted imaging probe where the biodistribution is dictated by the conjugated molecule.

-

Targeted Imaging: Once administered, the this compound conjugate circulates systemically. The targeting moiety (e.g., an antibody) directs the conjugate to specific biological sites, such as tumor-specific antigens. Upon accumulation at the target, the ICG component is excited by an external NIR light source, and the resulting fluorescence emission is captured by a specialized imaging system to visualize the target's location, size, and morphology.

Physicochemical and Fluorescence Properties

The performance of this compound as a fluorescent label is governed by its distinct chemical and spectral properties. Key quantitative data are summarized below.

| Property | Value | References |

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ (core ICG) | [4] |

| Molecular Weight | ~1001.08 g/mol | [7][8] |

| Appearance | Dark green solid | [8] |

| Solubility | DMSO, DMF | [6][8][9] |

| Excitation Maximum (λex) | ~780 - 789 nm | [6][8] |

| Emission Maximum (λem) | ~800 - 814 nm | [6][8] |

| Extinction Coefficient | ~230,000 cm⁻¹ M⁻¹ in DMSO | [7] |

| Unconjugated Half-Life | 150 - 180 seconds | [1][5] |

Experimental Protocols and Workflows

Successful application of this compound requires robust protocols for bioconjugation, purification, and in vivo imaging.

The overall process from probe creation to imaging follows a structured workflow, ensuring the final conjugate is pure, well-characterized, and effective for its intended application.

This protocol describes a common method for labeling a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.

-

Reagent Preparation:

-

Dissolve the carboxyl-containing protein in a suitable buffer (e.g., MES buffer, pH 6.0) to a concentration of 2-10 mg/mL.[10]

-

Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.[1] This solution should be used promptly.[1]

-

Prepare fresh stock solutions of EDC and NHS in the reaction buffer.

-

-

Carboxyl Group Activation:

-

Add EDC and NHS to the protein solution at a molar excess (e.g., 50-100 fold) relative to the protein.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups, forming a more stable NHS ester intermediate.[11]

-

-

Conjugation Reaction:

-

Adjust the pH of the activated protein solution to ~7.2-8.0 by adding a suitable buffer (e.g., PBS).

-

Add the this compound DMSO stock solution to the activated protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[1][12] The final concentration of DMSO should ideally be below 10%.[1]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[13]

-

-

Purification:

-

Remove unconjugated this compound and reaction byproducts from the conjugate.

-

Load the reaction mixture onto a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[12]

-

Collect the first colored fraction, which contains the this compound labeled protein.

-

-

Characterization:

This protocol provides a general procedure for imaging tumor-bearing mice with a targeted this compound conjugate.

-

Animal Preparation:

-

Use tumor-xenograft mice (e.g., athymic nude mice with subcutaneously implanted tumors).[13]

-

Anesthetize the mouse using isoflurane (B1672236) inhalation.[14] Remove hair from the imaging area if necessary.[14]

-

-

Probe Administration:

-

In Vivo Imaging:

-

Ex Vivo Analysis:

Mechanisms of Tumor Targeting

The accumulation of this compound conjugates in tumors is primarily achieved through two mechanisms: passive and active targeting.

-

Passive Targeting (The EPR Effect): When conjugated to macromolecules or nanoparticles, this compound probes can accumulate in tumor tissue via the Enhanced Permeability and Retention (EPR) effect.[15] Tumors develop abnormal, leaky blood vessels with wide fenestrations and have poor lymphatic drainage.[17] This allows the large conjugate molecules to extravasate from the bloodstream into the tumor interstitium and be retained there, leading to a gradual increase in signal over time.[16][17] This phenomenon is often referred to as "Second Window ICG" (SWIG) imaging.[17]

-

Active Targeting: For conjugates where this compound is linked to a targeting ligand (e.g., an antibody against HER2), accumulation is mediated by specific molecular recognition. The ligand binds to its corresponding receptor on the surface of cancer cells, leading to high-contrast imaging of the tumor. This approach offers greater specificity compared to passive targeting alone.

Conclusion

This compound stands as a critical tool for advancing fluorescence-guided imaging. Its reactive amine functionality enables the covalent attachment of ICG's powerful NIR fluorescence properties to a vast library of targeting molecules. This transforms a non-specific dye into a portfolio of precision imaging agents capable of visualizing specific cells, tissues, and biological processes deep within living organisms. For researchers and drug development professionals, a thorough understanding of the principles of bioconjugation, the mechanisms of biological targeting, and the quantitative imaging protocols is paramount to harnessing the full potential of this compound in preclinical and translational research.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]

- 3. Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macsenlab.com [macsenlab.com]

- 5. Indocyanine Green (ICG), 3599-32-4 | BroadPharm [broadpharm.com]

- 6. ICG amine | AAT Bioquest | Biomol.com [biomol.com]

- 7. ICG amine | AAT Bioquest [aatbio.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. BioActs Official Website [bioacts.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2020120970A1 - Methods for enhancing indocyanine green medical imaging and phototherapy - Google Patents [patents.google.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. OPG [opg.optica.org]

- 15. droracle.ai [droracle.ai]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectrum: A Technical Guide to the Spectral Properties of ICG-Amine

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye, has carved a significant niche in medical diagnostics due to its favorable near-infrared (NIR) absorption and emission profiles, which allow for deep tissue imaging with minimal autofluorescence. The functionalization of ICG with an amine group (ICG-amine) provides a versatile handle for covalent conjugation to a wide array of biomolecules, thereby enabling the development of targeted fluorescent probes for research and therapeutic applications. This technical guide offers an in-depth exploration of the core spectral properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its application workflow.

Core Spectral Properties: A Quantitative Overview

The utility of this compound as a fluorescent label is fundamentally dictated by its spectral characteristics. Key parameters include the maximum absorption (λabs) and emission (λem) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φf). These properties can be influenced by the solvent environment and conjugation to biomolecules. The following table summarizes the available quantitative spectral data for ICG and its amine derivative.

| Property | This compound | Indocyanine Green (ICG) | Units | Conditions |

| Excitation Maximum (λex) | ~789[1] | 780 - 800[2] | nm | Varies with solvent |

| Emission Maximum (λem) | ~814[1] | 810 - 830[2][3] | nm | Varies with solvent |

| Molar Extinction Coefficient (ε) | ~230,000[4] | 223,000 - 230,000[5][6] | M-1cm-1 | In DMSO/water |

| Quantum Yield (Φf) | Not explicitly reported; expected to be similar to ICG | ~0.14[6] | - | In plasma |

| Molecular Weight | 1001.08[1] | 774.97 | g/mol | |

| Solubility | DMSO, DMF, Methanol[4] | Water, DMSO[3] | - |

Note: The spectral properties of ICG derivatives are highly sensitive to their microenvironment.[3] Factors such as solvent polarity, concentration, and binding to macromolecules can induce spectral shifts and changes in fluorescence intensity.[3][7] At high concentrations in aqueous solutions, ICG is known to form H-aggregates, leading to a blue-shift in the absorption maximum to around 700 nm.[7][8]

Experimental Protocols

Accurate and reproducible characterization of the spectral properties of this compound and its bioconjugates is crucial for the development of reliable imaging probes. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε) of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO for stock, PBS for measurements)

-

UV-Vis-NIR spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and precision pipettes

Methodology:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 1 mM). Protect the solution from light.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired measurement solvent (e.g., PBS). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on and allow the spectrophotometer to warm up according to the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with a small amount of the sample before filling it. Record the absorption spectrum over the desired wavelength range (e.g., 600-900 nm). Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs) from the spectra.

-

According to the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), plot absorbance at λabs versus concentration.

-

The slope of the resulting linear regression is the molar extinction coefficient (ε).

-

Protocol 2: Determination of Fluorescence Emission Spectrum

Objective: To determine the wavelength of maximum fluorescence emission (λem) for this compound.

Materials:

-

This compound solution (prepared as in Protocol 1, with absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Methodology:

-

Spectrofluorometer Setup: Turn on the instrument and allow the light source to stabilize. Set the excitation wavelength to the λabs determined in Protocol 1.

-

Emission Scan Range: Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength (e.g., if λex = 789 nm, start the scan at 795 nm) and extend to cover the expected emission profile (e.g., up to 900 nm).

-

Blank Measurement: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering.

-

Sample Measurement: Place the cuvette with the this compound solution in the sample holder and initiate the emission scan.

-

Data Analysis: The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum corresponds to the wavelength of maximum emission (λem).

Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound solution

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., IR-26 dye, Φf = 0.5% in 1,2-dichloroethane)

-

The same high-purity solvent for both sample and standard

-

UV-Vis-NIR spectrophotometer and spectrofluorometer

-

Matched quartz cuvettes

Methodology:

-

Solution Preparation: Prepare a series of dilutions for both this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values below 0.1 at the same excitation wavelength.

-

Absorbance Measurement: Measure the absorbance of each dilution for both the sample and the standard at the chosen excitation wavelength.

-

Fluorescence Measurement: Using the spectrofluorometer with the same instrument settings (excitation wavelength, slit widths), record the fluorescence emission spectrum for each dilution of the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (Slopesample / Slopestd) * (ηsample² / ηstd²) where Φf_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (if the same solvent is used, this term is 1).

-

Signaling Pathways and Experimental Workflows

While this compound itself does not directly participate in intracellular signaling pathways in the traditional sense, its primary utility lies in its ability to be conjugated to targeting moieties (e.g., antibodies, peptides) to visualize and track biological processes. The following diagrams illustrate the logical workflow for creating and utilizing an this compound-based imaging probe.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indocyanine green excitation-emission matrix characterization: excitation-dependent emission shifts and application-specific spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Spectral characteristics of voltage-sensitive indocyanine green fluorescence in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ICG-Amine in Biomedical Research: Applications and Methodologies

Introduction

Indocyanine green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) for medical diagnostics, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility stems from its strong absorption and fluorescence in the near-infrared (NIR) spectrum (approximately 750-900 nm), which coincides with the "optical window" of biological tissues where light penetration is maximal due to reduced absorption by hemoglobin and water.[3]

ICG-amine is a key derivative of ICG, functionalized with a primary amine group (-NH2).[4] This modification is pivotal for biomedical research as it provides a reactive site for covalent conjugation to a wide array of biomolecules, such as antibodies, peptides, and nanoparticles.[5] The amine group can readily form stable amide bonds with molecules containing carboxylic acid groups, enabling the creation of targeted probes for imaging, therapy, and diagnostics.[4][5] this compound retains the favorable properties of its parent molecule, including good biocompatibility and NIR fluorescence, while offering enhanced water solubility and the versatility required for advanced biomedical applications.

Physicochemical and Optical Properties

The optical characteristics of ICG and its derivatives are crucial for their application. The exact absorption and emission maxima can shift depending on the solvent and whether the molecule is bound to proteins.[6][7]

| Property | ICG (in blood/plasma) | This compound (General) | ICG-OSu (in DMSO) | Unit | Reference(s) |

| Molecular Weight | ~775 | ~829 | ~924 | g/mol | [8] |

| Peak Absorption (λex) | ~805 | ~785 | ~785 | nm | [6][7] |

| Peak Emission (λem) | ~830 | ~810 - 820 | ~810 | nm | [6][9] |

| Solubility | Water, Plasma | Water, DMSO, DMF | DMSO | - | [5][10] |

Bioconjugation: Creating Targeted Probes

The primary advantage of this compound is its ability to be covalently linked to targeting ligands. The most common strategy involves coupling the amine group of this compound with a carboxylic acid group on the target molecule using carbodiimide (B86325) chemistry (e.g., EDC with NHS). Alternatively, amine-reactive ICG derivatives, such as ICG-NHS ester (ICG-OSu), are widely used to label proteins on their abundant lysine (B10760008) residues.[1][10]

General Bioconjugation Workflow

The following diagram illustrates the typical workflow for creating a bioconjugate using an amine-reactive ICG derivative.

Caption: Workflow for labeling a protein with an amine-reactive ICG dye.

Experimental Protocol: Antibody Labeling with ICG-NHS Ester

This protocol provides a detailed methodology for conjugating an amine-reactive ICG derivative (ICG-OSu or NHS ester) to an antibody, a common procedure in developing targeted imaging agents.[1][10][11]

| Step | Procedure | Key Parameters & Notes |

| 1. Prepare Protein | Dissolve the antibody in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a final concentration of 2-10 mg/mL. | The pH must be between 8.0 and 9.0 for efficient reaction with lysine amines. Protein concentrations below 2 mg/mL can significantly reduce conjugation efficiency.[1][10] |

| 2. Prepare Dye | Immediately before use, dissolve the ICG-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 10-20 mM stock solution. | The dye stock solution should be used promptly as its reactivity decreases over time. It can be stored at -20°C for up to two weeks, protected from light and moisture.[1][10] |

| 3. Conjugation | Add the ICG-NHS stock solution to the protein solution while gently vortexing. The molar ratio of dye-to-protein typically ranges from 5:1 to 20:1. Incubate the mixture for 30-60 minutes at room temperature, protected from light. | The optimal dye/protein ratio must be determined empirically for each specific antibody to avoid over-labeling, which can compromise antibody function. A starting ratio of 10:1 is often recommended.[10] |

| 4. Purification | Remove unconjugated "free" dye from the ICG-antibody conjugate using a size-exclusion chromatography column, such as Sephadex G-25. Elute with a suitable buffer (e.g., PBS, pH 7.4). The first colored fraction is the labeled antibody. | Proper purification is critical to remove non-covalently bound ICG, which can cause high background signal in imaging applications.[11] |

| 5. Characterization | Calculate the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for ICG). The DOL is the average number of dye molecules per antibody. Use the Beer-Lambert law for calculations.[1] | The formula is: DOL = (A_dye × ε_protein) / [(A_280 - CF × A_dye) × ε_dye], where A is absorbance, ε is the molar extinction coefficient, and CF is a correction factor for the dye's absorbance at 280 nm.[11] |

| 6. Storage | Store the purified conjugate at 4°C, protected from light, often with a carrier protein like 0.1% BSA and a preservative like sodium azide. For long-term storage, aliquot and freeze at ≤ –60 °C. | Proper storage is essential to maintain the stability and functionality of the conjugate.[1] |

Core Applications in Biomedical Research

Near-Infrared (NIR) Fluorescence Imaging

This compound bioconjugates are powerful tools for in vivo fluorescence imaging. By attaching ICG to molecules that target specific biological markers (e.g., antibodies against tumor antigens), researchers can visualize and track biological processes non-invasively.[12] This is particularly effective for cancer research, where ICG-labeled antibodies can illuminate tumors for surgical guidance or diagnostic purposes.[13] Additionally, ICG is widely used for assessing blood flow, vessel patency, and mapping lymphatic systems.[14][15][16]

Photothermal Therapy (PTT)

PTT is a therapeutic strategy that uses light-absorbing agents to generate heat and ablate cancer cells.[17] ICG is an excellent photothermal agent because it efficiently converts absorbed NIR light into thermal energy.[12] When an this compound conjugate accumulates in a tumor and is irradiated with an 808 nm laser, it induces localized hyperthermia, leading to cell death with minimal damage to surrounding healthy tissue.[18][19] Encapsulating or conjugating ICG into nanoparticles further enhances its stability and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[20][21]

Caption: Mechanism of ICG-mediated photothermal therapy (PTT).

Theranostics: Integrating Diagnosis and Therapy

"Theranostics" refers to the simultaneous or sequential integration of diagnostic imaging and therapy.[22][23] this compound based agents are naturally suited for this paradigm. The same conjugate used for low-power NIR fluorescence imaging to diagnose and locate a tumor can then be activated with a high-power laser to execute PTT.[12][18] This dual functionality allows for precise, image-guided therapy, ensuring that the therapeutic effect is delivered directly to the target identified by imaging.[24]

Caption: Dual functionality of an ICG-based theranostic agent.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. ICG amine | AAT Bioquest [aatbio.com]

- 3. Near-Infrared Fluorescence Imaging in Humans with Indocyanine Green: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. omichem.com [omichem.com]

- 6. Indocyanine Green Enables Near-Infrared Fluorescence Imaging of Lipid-Rich, Inflamed Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ICG Near-infrared Fluorescent Dye - Raman Analysis - Avantes [avantes.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Indocyanine green this compound in drug delivery system this compound CAS1686147-55-6 Targeted delivery Photothermal therapy - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 13. The Medical Basis for the Photoluminescence of Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medphj.com [medphj.com]

- 15. macsenlab.com [macsenlab.com]

- 16. Key clinical applications for indocyanine green fluorescence imaging in minimally invasive colorectal surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[5]arene-Based Host-Guest Interaction [frontiersin.org]

- 18. ICG-conjugated Magnetic Graphene Oxide for Dual Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cancer Photothermal Therapy with ICG-Conjugated Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Polydopamine encapsulated new indocyanine green theranostic nanoparticles for enhanced photothermal therapy in cervical cancer HeLa cells [frontiersin.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Indocyanine green-incorporating nanoparticles for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Indocyanine green-based nanomedicine for theranostic applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to ICG-Amine Derivatives for Near-Infrared Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a tricarbocyanine dye approved by the Food and Drug Administration (FDA), has been a cornerstone in medical diagnostics for decades. Its favorable safety profile and strong absorption and emission in the near-infrared (NIR) window (700-900 nm) make it an invaluable tool for applications such as cardiac output monitoring, hepatic function studies, and ophthalmic angiography. The NIR properties of ICG are particularly advantageous for in vivo imaging, as light in this spectral region can penetrate biological tissues more deeply with reduced autofluorescence compared to visible light.

However, the utility of native ICG in targeted molecular imaging is limited by its rapid clearance from the body and lack of specificity for disease biomarkers. To overcome these limitations, a new class of ICG derivatives featuring amine-reactive functional groups has been developed. These derivatives retain the excellent photophysical properties of the ICG core while enabling covalent conjugation to a wide array of targeting moieties, such as antibodies, peptides, and small molecules. This guide provides a comprehensive overview of ICG-amine derivatives, their properties, synthesis, and applications in near-infrared fluorescence imaging.

Core Spectral and Photophysical Properties

The performance of an this compound derivative in fluorescence imaging is dictated by its spectral and photophysical characteristics. Key parameters include the maximum absorption (λmax abs) and emission (λmax em) wavelengths, the molar extinction coefficient (ε), and the fluorescence quantum yield (Φf). These properties are influenced by the chemical structure of the dye and the solvent environment. The following tables summarize the quantitative spectral data for ICG and a selection of its derivatives to provide a clear basis for comparison.

| Derivative/Compound | Solvent/Medium | λmax abs (nm) | λmax em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Reference |

| Indocyanine Green (ICG) | Ethanol | 789 | 813 | 194,000 | 0.05 | [1] |

| Indocyanine Green (ICG) | Water | 780 | 820 | - | - | [1] |

| Indocyanine Green (ICG) | Plasma | ~805 | ~830 | - | - | [1] |

| ICG Amine | - | 788 | 815 | 230,000 | - | [2] |

| ICG-sulfo-OSu | DMSO | - | - | 230,000 | - | [3] |

| iFluor® 790 | Aqueous Buffer | 787 | 815 | 223,000 | 0.14 | [1] |

| IR-780 | Various | ~780-800 | ~800-825 | - | - | [1] |

Table 1: Spectral Properties of Indocyanine Green (ICG) and Common Derivatives. The spectral properties of ICG are highly dependent on the solvent and its concentration due to aggregation.[1] Derivatives have been developed to offer improved quantum yields and stability in aqueous environments.

| Medium | λabs (nm) | ε (× 10⁵ M⁻¹ cm⁻¹) | λem (nm) | ΦF | Relative Brightness | Photodegradation t₁/₂ (s) |

| Ethanol | 790 | 2.1 | 812 | 0.12 | 1.0 | 1100 |

| Water | 780 | 1.1 | 806 | 0.013 | 0.057 | 110 |

| Fetal Bovine Serum (FBS) | 798 | 1.5 | 820 | 0.076 | 0.45 | 600 |

| Whole Blood | 798 | 1.5 | 820 | 0.072 | 0.43 | 550 |

Table 2: Photophysical Properties of ICG in Various Media. The brightness and photostability of ICG are significantly enhanced in biological media like FBS and whole blood compared to water, which is an important consideration for in vivo applications.[4][5]

Synthesis of this compound Derivatives and Bioconjugation

The synthesis of this compound derivatives typically involves the modification of the ICG core structure to introduce a reactive amine group. While specific synthetic routes are often proprietary, a general approach involves the reaction of precursors like 1,1,2-trimethyl-1H-benzo[e]indole with a suitable linker containing a protected amine, followed by condensation to form the polymethine chain and subsequent deprotection.

A more common strategy for bioconjugation is the use of amine-reactive ICG derivatives, such as ICG-NHS esters (N-hydroxysuccinimide esters). These derivatives readily react with primary amines on biomolecules like proteins and antibodies to form stable amide bonds.

Experimental Protocol: Conjugation of ICG-NHS Ester to an Antibody

This protocol provides a general procedure for labeling an antibody with an amine-reactive ICG derivative.

Materials:

-

Antibody solution (2-10 mg/mL in a buffer free of primary amines, e.g., PBS pH 7.4)

-

ICG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare ICG-NHS Stock Solution: Dissolve the ICG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

Prepare Antibody Solution: Exchange the antibody into the reaction buffer. The concentration should be at least 2 mg/mL.

-

Reaction: Add a calculated amount of the ICG-NHS stock solution to the antibody solution. The molar ratio of dye to antibody typically ranges from 5:1 to 20:1 and should be optimized for the specific antibody. Gently mix and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the ICG-antibody conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the ICG derivative (around 780-800 nm).

In Vivo Near-Infrared Fluorescence Imaging

This compound derivatives conjugated to targeting ligands are powerful tools for in vivo imaging of biological processes and diseases, particularly cancer. The following is a generalized workflow for an in vivo imaging experiment.

Experimental Protocol: In Vivo Tumor Imaging with an ICG-Targeted Conjugate

Materials:

-

Tumor-bearing animal model (e.g., xenograft mouse model)

-

ICG-targeted conjugate (e.g., ICG-RGD)

-

In vivo fluorescence imaging system with appropriate excitation and emission filters

-

Anesthetic

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing animal.

-

Pre-injection Imaging: Acquire baseline fluorescence images of the animal to determine the level of autofluorescence.

-

Injection: Administer the ICG-targeted conjugate intravenously (e.g., via tail vein injection). The dose will depend on the specific conjugate and animal model.

-

Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[6]

-

Ex Vivo Imaging: After the final in vivo imaging session, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the biodistribution in more detail.

-

Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the synthesis, application, and mechanism of action of this compound derivatives, the following diagrams are provided.

Caption: Synthesis pathway for an amine-reactive ICG derivative.

Caption: A typical workflow for in vivo NIR fluorescence imaging.

Caption: ICG-RGD targeting of αvβ3 integrin on cancer cells.

Conclusion

This compound derivatives represent a significant advancement in the field of near-infrared fluorescence imaging. By combining the favorable photophysical properties of the ICG core with the versatility of amine-reactive chemistry, these probes enable the development of highly specific and sensitive imaging agents for a wide range of biological targets. This technical guide provides a foundational understanding of these powerful tools, from their fundamental properties and synthesis to their practical application in preclinical imaging. As research in this area continues to grow, this compound derivatives are poised to play an increasingly important role in both basic research and the development of new diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. omichem.com [omichem.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biocompatibility of ICG-Amine for In Vivo Studies

Introduction

Indocyanine green (ICG), a tricarbocyanine dye, is a well-established near-infrared (NIR) fluorescent agent approved by the U.S. Food and Drug Administration (FDA) for various diagnostic applications, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2][3][4] Its peak spectral absorption near 800 nm allows for deep tissue penetration, making it an invaluable tool for in vivo imaging.[1][3][4] The amine-reactive derivative, ICG-amine, expands the utility of ICG by enabling its conjugation to biomolecules such as antibodies, peptides, and nanoparticles, thereby creating targeted probes for specific molecular imaging and therapeutic applications.[2] This guide provides a comprehensive overview of the biocompatibility of this compound, focusing on in vitro and in vivo studies to support its application in preclinical and translational research.

In Vitro Biocompatibility

The initial assessment of a compound's biocompatibility begins with in vitro assays to evaluate its potential for cytotoxicity and hemolytic activity. These studies provide crucial data on the cellular response to this compound at various concentrations.

Cytotoxicity Assessment

Cytotoxicity studies are essential to determine the concentration at which a substance becomes toxic to cells. The toxicity of ICG and its derivatives is often dose-dependent and can be influenced by factors such as illumination, cell type, and exposure time.[5][6][7][8]

Table 1: Summary of In Vitro Cytotoxicity Data for ICG and its Derivatives

| Cell Line | Compound | Concentration Range | Exposure Time | Key Findings | Reference |

| Human Retinal Pigment Epithelium (RPE) | ICG | 0.5 - 5.0 mg/mL | 3 minutes | Dose-dependent toxicity observed. 92.8% cell survival at 0.5 mg/mL, and 26.1% at 5.0 mg/mL. | [7] |

| Human RPE | ICG | > 0.1% | 3 minutes (with illumination) | Reduced cell vitality observed at concentrations above 0.1% with illumination. No toxicity in the dark. | [9] |

| MCF-7 (Breast Cancer) | ICG | 1 - 1000 µM | Not specified | Dose-dependent decrease in cell viability, with an IC50 of approximately 75 µM. | [10] |

| 4T1 (Breast Cancer) | ICG-conjugated GeNPs | 50 - 300 µg/mL | 48 hours | High biocompatibility without laser irradiation. Significant decrease in cell viability with laser irradiation. | [11] |

| Human Keratinocytes | ICG | 50 - 500 µg/mL | 5 - 20 minutes | Significant decrease in cell viability between 14% and 34% for concentrations of 150-500 µg/mL. | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Addition: Prepare a stock solution of this compound in anhydrous DMSO.[2][4] Serially dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Hemolysis Assessment

Hemolysis assays are performed to evaluate the impact of a compound on the integrity of red blood cells (RBCs). This is particularly important for intravenously administered agents.

Table 2: Summary of Hemolysis Data

| Compound | Concentration Range | Incubation Time | Key Findings | Reference |

| IL4RPep-1, Abx, Ctrl-Abx, and IL4R-Abx | 2 - 400 µg/mL | 4 hours | Data presented graphically in the source, indicating concentration-dependent hemolysis. | [13] |

Experimental Protocol: Hemolysis Assay

This protocol is a generalized procedure based on common methodologies.[13][14]

-

Blood Collection: Collect fresh whole blood from a suitable animal model (e.g., mouse) in K2EDTA-coated tubes.[13]

-

RBC Isolation and Washing: Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs. Discard the supernatant and wash the RBCs three to five times with phosphate-buffered saline (PBS).[13]

-

RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

-

Incubation: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of this compound solution (at various concentrations in PBS).

-

Controls:

-

Negative Control: 100 µL of RBC suspension + 100 µL of PBS.

-

Positive Control: 100 µL of RBC suspension + 100 µL of 1% Triton X-100 or distilled water.[13]

-

-

Incubation: Incubate the plate at 37°C for 1-4 hours.[13][14]

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.

-

Absorbance Measurement: Transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 577 nm (with a reference wavelength of 655 nm) to quantify hemoglobin release.[13]

-

Data Analysis: Calculate the hemolytic ratio using the following formula: Hemolysis (%) = [(ODsample - ODnegative control) / (ODpositive control - ODnegative control)] x 100.[13]

References

- 1. The Medical Basis for the Photoluminescence of Indocyanine Green [mdpi.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. ICG amine | AAT Bioquest [aatbio.com]

- 5. Mechanisms of intravitreal toxicity of indocyanine green dye: implications for chromovitrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of indocyanine green toxicity to rat retinas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antimicrobial Behavior and Cytotoxicity of Indocyanine Green in Combination with Visible Light and Water-Filtered Infrared A Radiation against Periodontal Bacteria and Subgingival Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thno.org [thno.org]

- 14. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of ICG-Amine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of ICG-amine in Dimethyl Sulfoxide (DMSO) and aqueous solutions, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Indocyanine green (ICG) and its derivatives are vital near-infrared (NIR) fluorophores in biomedical research and clinical diagnostics. The amine-functionalized version, this compound (ICG-NH2), offers a reactive primary amine group, enabling its conjugation to various molecules for targeted imaging and therapeutic applications. A thorough understanding of its solubility is paramount for the successful design and execution of these applications. This technical guide provides a comprehensive overview of this compound's solubility in DMSO and aqueous environments, detailed protocols for its dissolution and use in bioconjugation, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound is significantly different in organic solvents compared to aqueous solutions. DMSO is the preferred solvent for creating concentrated stock solutions, while aqueous buffers are used for subsequent dilutions and biological applications. The following table summarizes the available quantitative solubility data for this compound and, for comparative purposes, the parent compound, Indocyanine Green (ICG).

| Compound | Solvent | Solubility | Molar Concentration (approx.) | Notes |

| This compound | DMSO | 24 mg/mL[1] | 28.94 mM[1] | Sonication is recommended to aid dissolution.[1] |

| This compound | Water | 4 mg/mL[1] | 4.82 mM[1] | Sonication is recommended to aid dissolution.[1] |

| This compound | Aqueous Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 1.25 mg/mL[2] | ≥ 1.51 mM[2] | Represents a formulation for in vivo applications. |

| Indocyanine Green (ICG) | DMSO | ~10 mg/mL[3][4] | ~12.9 mM | For comparison with the amine derivative. |

| Indocyanine Green (ICG) | PBS (pH 7.2) | ~0.5 mg/mL[3] | ~0.65 mM | For comparison with the amine derivative. |

It is crucial to note that the introduction of the amine functional group appears to enhance the aqueous solubility of this compound compared to the parent ICG molecule.[1] However, for most applications, particularly bioconjugation, a stock solution in anhydrous DMSO is the standard starting point.[5]

Experimental Protocols

Accurate and consistent preparation of this compound solutions is critical for reproducible experimental outcomes. The following are detailed methodologies for the dissolution of this compound and its use in a typical protein labeling experiment.

Protocol 1: Preparation of an this compound Stock Solution in DMSO

This protocol outlines the standard procedure for creating a concentrated stock solution of this compound, which can be stored for short periods and used for subsequent dilutions.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Pipettes and sterile microcentrifuge tubes

Procedure:

-

Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-20 mM).[5] A common stock concentration is 10 mM.

-

Mix thoroughly by vortexing or pipetting until all the powder is completely dissolved.[5]

-

Storage: The reconstituted DMSO stock solution should be protected from light and moisture. It can be stored at -20°C for up to two weeks.[5] Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Protein Conjugation with this compound

This protocol describes a general workflow for labeling a protein with this compound. This process typically involves the use of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC), to facilitate the formation of an amide bond between the amine group of this compound and a carboxyl group on the protein.

Materials:

-

Protein to be labeled (dissolved in an appropriate buffer)

-

This compound stock solution in DMSO (from Protocol 1)

-

Reaction Buffer (e.g., 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4)

-

Coupling agents (e.g., EDC and NHS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[5] The labeling efficiency can be significantly reduced at lower protein concentrations.[5]

-

Ensure the buffer does not contain free amines (e.g., Tris or glycine), as these will compete with this compound for reaction. If necessary, dialyze the protein against PBS.[5]

-

-

Activation of Protein Carboxyl Groups (if necessary):

-

Add EDC and NHS to the protein solution to activate the carboxyl groups. The molar ratio of EDC/NHS to protein will need to be optimized.

-

Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at room temperature.

-

-

Conjugation Reaction:

-

Add the calculated amount of the this compound DMSO stock solution to the activated protein solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid protein denaturation.[5]

-

Gently mix and allow the reaction to proceed for a specified time (e.g., 2 hours to overnight) at room temperature or 4°C, protected from light.

-

-

Purification:

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and the maximum absorbance of ICG (around 780 nm).

-

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams visualize the key workflow.

This guide provides foundational knowledge for the effective use of this compound in research and development. By understanding its solubility and adhering to established protocols, researchers can ensure the reliability and reproducibility of their experiments, ultimately advancing the application of this powerful near-infrared fluorophore.

References

- 1. This compound | dye | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. What kind of solvents are used for dissolving indocyanine green (ICG)? | AAT Bioquest [aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

ICG-Amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, experimental applications, and strategic workflows of the near-infrared fluorescent probe, ICG-amine.

Indocyanine green (ICG) functionalized with a primary amine group (this compound) has emerged as a valuable tool in biomedical research and drug development. Its ability to be conjugated to various biomolecules, coupled with its excellent near-infrared (NIR) fluorescence properties, makes it a powerful probe for a range of applications, from in vitro cell tracking to in vivo imaging. This technical guide provides a detailed overview of the core characteristics of this compound, comprehensive experimental protocols for its use, and visual workflows to aid in experimental design.

Core Properties and Chemical Structure

This compound is a derivative of indocyanine green, a tricarbocyanine dye that has been approved for clinical use. The introduction of a primary amine group allows for covalent conjugation to molecules containing carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups. This reactivity is the foundation of its utility in creating targeted fluorescent probes.

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value |

| Molecular Formula | C₅₁H₆₄N₄O₄S |

| Molecular Weight | 829.14 g/mol |

| CAS Number | 1686147-55-6 |

| Appearance | Dark green solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~789 nm |

| Emission Wavelength | ~814 nm |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound, including protein conjugation, cell labeling for in vitro and in vivo tracking.

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol describes a general procedure for labeling a protein with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific application.

Materials:

-

This compound

-

Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

-

Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal conjugation.

-

-

Prepare this compound Stock Solution:

-

Just before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the this compound stock solution to the protein solution while gently vortexing. A common starting molar ratio is 10:1 (dye:protein).

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous stirring.

-

-

Purification of the Conjugate:

-

Remove unconjugated this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~789 nm (for this compound).

-

Protocol 2: Labeling Cells with this compound for In Vitro Tracking

This protocol outlines the steps for labeling live cells with this compound for fluorescence microscopy studies.

Materials:

-

This compound stock solution (as prepared in Protocol 1)

-

Cultured cells

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate NIR filters

Procedure:

-

Cell Preparation:

-

Plate cells in a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere overnight.

-

-

Labeling Solution Preparation:

-

Dilute the this compound stock solution in serum-free culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally to minimize cytotoxicity.

-

-

Cell Labeling:

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.

-

-

Imaging:

-

Add fresh complete culture medium to the cells.

-

Visualize the labeled cells using a fluorescence microscope equipped with NIR excitation and emission filters.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

An In-depth Technical Guide to ICG-Amine for Cellular and Tissue Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), has been a valuable tool in medical diagnostics for decades.[1][2] Its derivative, ICG-amine, offers enhanced versatility for labeling cells and tissues due to the presence of a primary amine group. This functional group allows for covalent conjugation to various biomolecules and direct interaction with cellular components, making this compound a powerful probe for a wide range of research and drug development applications.[1][3] This guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound in cell and tissue labeling, with a focus on quantitative data and detailed experimental protocols.

This compound retains the favorable spectral properties of its parent molecule, with absorption and emission maxima in the NIR window (approximately 700-900 nm). This spectral range is advantageous for biological imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light.[1] The primary amine group enhances the water solubility of ICG and provides a reactive handle for bioconjugation, expanding its utility beyond simple angiography.

Core Principles of this compound Labeling

The labeling of cells and tissues with this compound can be achieved through two primary mechanisms: direct labeling and bioconjugation.

Direct Labeling: In this approach, this compound is incubated directly with the target cells or tissue. The uptake mechanism is believed to be primarily through clathrin-mediated endocytosis, a process where the cell membrane engulfs substances from the extracellular fluid.[4] The efficiency of direct labeling can be influenced by factors such as cell type, proliferation rate, this compound concentration, and incubation time.[5]

Bioconjugation: The amine group of this compound can be covalently linked to various biomolecules, such as antibodies, proteins, or peptides, that have specific targets on or within cells. This approach offers higher specificity and targeted delivery of the fluorescent probe. The most common method for bioconjugation involves the use of amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, which react with the primary amine on this compound to form a stable amide bond.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in cell and tissue labeling, compiled from various studies.

Table 1: Photophysical Properties of ICG and its Derivatives

| Property | Value | Notes |

| Peak Absorption (λabs) | ~780 nm (in plasma/serum) | The exact peak can shift depending on the solvent and binding to proteins.[6] |

| Peak Emission (λem) | ~820 nm | Provides a Stokes shift suitable for distinguishing emission from excitation.[6] |

| Molar Extinction Coefficient (ε) | 1.0-2.5 x 10^5 M⁻¹cm⁻¹ | High molar extinction coefficient contributes to its effectiveness as a photosensitizer.[6] |

| Fluorescence Quantum Yield (ΦF) | ~0.01-0.08 | Relatively low but sufficient for NIR imaging; influenced by solvent and aggregation.[6][7] |

Table 2: Recommended Parameters for Direct Cell Labeling with ICG

| Cell Type | ICG Concentration | Incubation Time | Cell Viability | Reference(s) |

| Mesenchymal Stem Cells | 0.25 mg/mL | 1 hour | No significant cytotoxicity observed | [5] |

| Macrophages (BMDMs) | 0.2 mg/mL | 2 hours | No significant cytotoxicity observed | [8] |

| Peripheral Blood Mononuclear Cells | 6.25 µg/mL | 30 minutes | Not specified | [9] |

| Sarcoma Cell Lines | 25 µM | 30 minutes | Not specified | [10] |

| Retinal Pigment Epithelial Cells | 0.01 mg/mL | 3 hours | Decreased viability observed | [4] |

| Human Lens Epithelial Cells | >0.5 mg/mL | Not specified | Significant cytotoxicity observed | [11] |

Note: The cytotoxicity of ICG can be cell type, concentration, and time-dependent. It is crucial to optimize labeling conditions for each specific cell type and application.[4][11][12]

Table 3: Parameters for this compound Bioconjugation

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2-10 mg/mL | Lower concentrations can significantly reduce conjugation efficiency.[1] |

| Reaction Buffer pH | 8.5 ± 0.5 | A slightly basic pH is optimal for the reaction of NHS esters with primary amines.[1][13] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein.[1][13] |

| Reaction Time | 30-60 minutes | At room temperature. |

| Quenching Agent | Tris-HCl or Glycine (50-100 mM final) | Optional step to stop the reaction. |

Experimental Protocols

Protocol 1: Direct Labeling of Adherent Cells with this compound

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Adherent cells cultured in a multi-well plate

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mg/mL. Vortex to ensure complete dissolution. Store at -20°C, protected from light.[1]

-

Prepare this compound Working Solution: Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (refer to Table 2 for starting concentrations).

-

Cell Preparation: Aspirate the culture medium from the wells containing the adherent cells. Wash the cells once with PBS.

-

Labeling: Add the this compound working solution to each well, ensuring the cells are completely covered.

-

Incubation: Incubate the cells at 37°C for the desired period (e.g., 30 minutes to 2 hours). Incubation times should be optimized for the specific cell type.

-

Washing: After incubation, aspirate the this compound working solution and wash the cells three times with PBS to remove any unbound dye.

-

Imaging: Add fresh complete culture medium to the cells. The labeled cells are now ready for imaging using a fluorescence microscope equipped with appropriate NIR filters.

Protocol 2: Bioconjugation of this compound to a Protein using an NHS Ester

Materials:

-

This compound

-

Amine-reactive NHS ester crosslinker

-

Protein to be labeled (in a suitable buffer, e.g., PBS)

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.[1]

-

Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO.

-

Activation of this compound (if not using a pre-activated ICG derivative): This step is for reacting this compound with an NHS-ester crosslinker. The specific protocol will depend on the crosslinker used.

-

Conjugation Reaction: While gently stirring, add the activated this compound (or commercially available ICG-NHS ester) solution to the protein solution at a desired molar ratio (e.g., 10:1 dye to protein).[1][13]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quenching (Optional): Add the quenching solution to the reaction mixture and incubate for an additional 15-30 minutes to stop the reaction.

-

Purification: Separate the ICG-protein conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of this compound (~780 nm).

Visualizations

Signaling Pathway of this compound Cellular Uptake

Caption: Clathrin-mediated endocytosis of this compound.

Experimental Workflow for Direct Cell Labeling

Caption: Workflow for direct labeling of adherent cells.

Experimental Workflow for this compound Bioconjugation

Caption: Workflow for this compound bioconjugation to a protein.

Conclusion

This compound is a versatile and powerful tool for labeling cells and tissues for a variety of research and pre-clinical applications. Its favorable near-infrared fluorescence properties, coupled with the reactivity of its amine group, enable both direct and targeted labeling strategies. By carefully optimizing experimental parameters such as concentration, incubation time, and bioconjugation chemistry, researchers can achieve robust and specific labeling for applications ranging from in vitro cell tracking to in vivo imaging. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of this compound in your research endeavors.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytotoxicity of indocyanine green on retinal pigment epithelium: implications for macular hole surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]